3-Bromo-2-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKNDLIWRYBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216242 | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66024-94-0, 863870-87-5 | |

| Record name | Phenol, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Phenol in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a disubstituted phenol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on a benzene ring offers a unique combination of reactivity and steric influence, making it a valuable intermediate for targeted molecular design. For drug development professionals, understanding the precise physicochemical properties of this compound is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel therapeutic agents.

Notably, this compound serves as a key precursor in the synthesis of advanced therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy.[1] It has also been utilized in the development of dual inhibitors for the D2 dopamine and dopamine transporter (DAT) receptors, targeting complex neurological disorders like schizophrenia.[1] This guide provides a comprehensive analysis of its core properties, experimental methodologies for their determination, and insights into its safe handling and application.

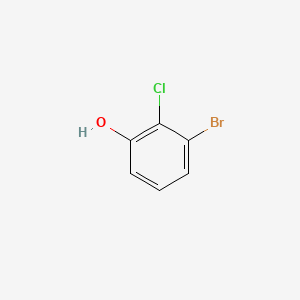

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties govern its solubility, reactivity, and behavior in both laboratory and biological systems. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 863870-87-5; 66024-94-0 | [2][3] |

| Molecular Formula | C₆H₄BrClO | [3] |

| Molecular Weight | 207.45 g/mol | [3] |

| Appearance | White powder, lumps, or fused solid | [4] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [2] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.53 ± 0.10 (Predicted) | [2] |

| Flash Point | 102.7 °C | |

| XLogP3 (LogP) | 2.9 | [3][5] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [2][5] |

Field Insights:

-

pKa: The predicted pKa of 7.53 indicates that this compound is a weak acid, typical for a phenol.[2] In a drug discovery context, this value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). At this pH, a significant portion of the molecules will exist in their deprotonated, phenoxide form, which can influence solubility, membrane permeability, and receptor binding interactions.

-

LogP: A LogP value of 2.9 suggests a moderate degree of lipophilicity.[3][5] This is often a desirable characteristic in drug candidates, as it represents a balance between aqueous solubility for formulation and distribution in the bloodstream, and lipid solubility for crossing cellular membranes to reach the target site.

-

Melting Point: The sharp melting point of 60 °C is an important indicator of purity.[2] In a laboratory setting, a broad melting range would suggest the presence of impurities, necessitating further purification before use in sensitive synthetic steps.

Spectroscopic Profile: A Structural Verification Guide

While publicly accessible, peer-reviewed spectra for this compound are not abundant, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for researchers to verify the identity and purity of the compound after synthesis or purchase.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum would display signals corresponding to the three aromatic protons.

-

Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton ortho to the hydroxyl group will likely appear as a doublet. The other two protons will exhibit coupling to each other (meta coupling, small J-value) and potentially to the other proton, resulting in a doublet of doublets or a triplet-like pattern depending on the coupling constants. The electron-withdrawing effects of the chlorine and bromine atoms will generally shift the signals downfield compared to unsubstituted phenol.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

-

C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ will indicate the C-O bond of the phenol.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹, and can be used for confirmation but are often complex.

Mass Spectrometry (Predicted)

Mass spectrometry is definitive for determining molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The exact mass is 205.91341 Da.[3][5]

-

Isotopic Pattern: The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion. The spectrum will show peaks at M, M+2, and M+4, with relative intensities that are a convolution of the individual halogen patterns, providing unambiguous confirmation of the compound's elemental formula.

Experimental Protocols for Property Determination

To ensure scientific integrity, the methods used to determine key physicochemical properties must be robust and reproducible.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable means to assess the purity and identity of a solid sample.

Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, narrow melting range (typically <1°C) that matches the literature value is a strong indicator of high purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (60 °C).

-

Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.

Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)

This protocol is the gold standard for measuring the octanol-water partition coefficient, a critical parameter in drug design.

Causality: The LogP value quantifies the differential solubility of a compound in a non-polar solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water). This value is directly correlated with a drug's ability to passively diffuse across biological membranes.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Safety, Handling, and Storage

Proper handling of halogenated phenols is paramount for laboratory safety. This compound is classified as hazardous and requires careful management.[3]

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[6]

-

For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 863870-87-5 [m.chemicalbook.com]

- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chlorophenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Bromo-3-chlorophenol|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

3-Bromo-2-chlorophenol molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2-chlorophenol

This guide provides a comprehensive technical analysis of this compound, a key pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, it delves into the fundamental aspects of the molecule's structure, bonding, and spectroscopic signature. Understanding these core characteristics is paramount for predicting its reactivity, optimizing synthetic pathways, and leveraging its potential in medicinal chemistry.

This compound is an aromatic compound featuring a phenol backbone substituted with two distinct halogen atoms. Its unique arrangement of substituents creates a specific electronic and steric environment that dictates its chemical behavior and utility as a synthetic building block.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 863870-87-5; 66024-94-0 | [1][2] |

| Molecular Formula | C₆H₄BrClO | [1][2] |

| Molecular Weight | 207.45 g/mol | [1] |

| Monoisotopic Mass | 205.91341 Da | [1][2] |

Structural Visualization

The spatial arrangement of the atoms in this compound is fundamental to its properties. The benzene ring forms a planar scaffold, with the hydroxyl, chlorine, and bromine groups positioned at carbons 1, 2, and 3, respectively.

Caption: 2D structure of this compound.

Analysis of Chemical Bonding

The stability and reactivity of this compound are a direct consequence of its intramolecular bonding and the resulting electronic effects.

-

Aromatic Core: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with a delocalized π-electron system. This aromaticity confers significant thermodynamic stability.

-

Substituent Bonds:

-

C-O and O-H: The phenolic hydroxyl group is a key functional feature. The oxygen is sp² hybridized, allowing its p-orbitals to participate in resonance with the ring.

-

C-Cl and C-Br: These carbon-halogen bonds are polar covalent bonds formed from the overlap of a carbon sp² orbital and a halogen p-orbital.

-

-

Electronic Effects: A delicate balance between inductive and resonance effects governs the electron density distribution within the molecule.

-

Inductive Effect (-I): The electronegative oxygen, chlorine, and bromine atoms pull electron density away from the aromatic ring through the σ-bond framework. This deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen, chlorine, and bromine atoms can be donated into the π-system of the ring. This effect increases electron density at the ortho and para positions. The order of this electron-donating ability is OH >> Br > Cl.

-

-

Intermolecular Forces: The physical properties of this compound are dictated by the forces between molecules.

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations.[3] This is the most significant intermolecular force, contributing to a higher melting and boiling point compared to non-hydroxylated analogues.

-

Dipole-Dipole Forces: The polarity of the C-Cl, C-Br, and C-O bonds results in a net molecular dipole, leading to dipole-dipole attractions.

-

London Dispersion Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.

-

Spectroscopic Characterization: A Validating System

Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.[4][5] A key diagnostic feature is the distinctive isotopic pattern created by the presence of both chlorine and bromine.

-

Isotopic Signature: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. The molecular ion peak in the mass spectrum will therefore appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting these natural abundances.

Predicted Mass Spectrometry Data:

| Parameter | Value | Details |

| Monoisotopic Mass | 205.9134 Da | Calculated for C₆H₄⁷⁹Br³⁵ClO |

| Predicted [M-H]⁻ | 204.90612 m/z | Negative ion mode adduct |

| Predicted [M+H]⁺ | 206.92068 m/z | Positive ion mode adduct |

| Predicted [M+Na]⁺ | 228.90262 m/z | Common sodium adduct |

Source: PubChem CID 6455237[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Analysis: Analyze the resulting ions in both positive and negative modes to observe different adducts and confirm the molecular weight.

-

Data Interpretation: Examine the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns. The unique isotopic distribution for a compound containing one Br and one Cl atom serves as a primary validation point.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."[7]

Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch (Hydrogen-bonded) | 3200 - 3550 (Broad) |

| C-H | Aromatic Stretch | 3010 - 3100 |

| C=C | Aromatic Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1260 |

| C-Br | Stretch | 500 - 600 |

| C-Cl | Stretch | 600 - 800 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum (background subtraction, baseline correction) and identify the characteristic absorption peaks corresponding to the molecule's functional groups. The broad O-H stretch and the aromatic C=C stretches are key validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

-

¹H NMR Spectroscopy:

-

Number of Signals: Expect 4 signals: 3 for the aromatic protons and 1 for the hydroxyl proton.

-

Chemical Shift (δ): The aromatic protons will appear in the range of ~6.8-7.5 ppm. The exact shifts are determined by the electronic effects of the substituents. The phenolic -OH proton will be a broad singlet with a variable chemical shift (typically 5-8 ppm) depending on concentration and solvent.

-

Integration: The relative area under the aromatic signals compared to the hydroxyl signal will be 3:1.

-

Splitting Patterns: The three adjacent aromatic protons will exhibit spin-spin coupling, likely resulting in a pattern of doublets and a triplet (or more complex doublet of doublets).

-

-

¹³C NMR Spectroscopy:

-

Number of Signals: Expect 6 distinct signals, one for each unique carbon atom in the aromatic ring.

-

Chemical Shift (δ): The signals will appear in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group (C1) will be the most downfield (highest ppm), while the carbons bonded to the halogens (C2, C3) will also be significantly shifted downfield.

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H signals and identify the chemical shifts and coupling patterns to confirm the structure.

Applications in Drug Development and Synthesis

The true value of this compound lies in its role as a versatile pharmaceutical intermediate. Its defined structure and predictable reactivity make it an ideal starting material for constructing more complex Active Pharmaceutical Ingredients (APIs).

Role as a Synthetic Precursor

This compound is a documented precursor in the synthesis of cutting-edge therapeutics.[9][10] The hydroxyl group provides a handle for etherification reactions, while the halogen atoms can be modified or used to direct further reactions, such as cross-coupling.

Key Therapeutic Areas:

-

Oncology: It is used in the synthesis of small-molecule PD-1/PD-L1 inhibitors.[9] Blocking the PD-1/PD-L1 immune checkpoint pathway can restore T-cell activity against tumors, a cornerstone of modern immunotherapy.[9]

-

Neuroscience: The compound serves as a building block for tetrahydropyrrole derivatives that act as dual inhibitors of dopamine D2 and dopamine transporter (DAT) receptors. These agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive function while minimizing side effects.[9]

Caption: Synthetic utility of this compound.

Safety and Handling Protocols

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[11]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than a simple substituted phenol; it is a precisely engineered building block whose value is derived from a deep understanding of its molecular structure and bonding. The interplay of its aromatic core with its hydroxyl and halogen substituents creates a unique electronic profile that is not only verifiable through a suite of spectroscopic techniques but is also exploitable for the synthesis of complex, high-value pharmaceutical agents. For the drug development professional, a thorough grasp of these fundamental principles is the key to unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 10.1 Intermolecular Forces - Chemistry 2e | OpenStax [openstax.org]

- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 5. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 6. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 7. longdom.org [longdom.org]

- 8. Kapnayan.com - 21.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data for 3-Bromo-2-chlorophenol: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-chlorophenol (CAS No: 66024-94-0, 863870-87-5), a halogenated phenol of interest in synthetic chemistry and drug development.[1][2] Given the limited availability of published experimental spectra for this specific isomer, this document focuses on the robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous compounds, offering a reliable framework for the characterization of this molecule.

Structural and Spectroscopic Overview

This compound is an aromatic compound with a hydroxyl group, a chlorine atom, and a bromine atom substituted on the benzene ring. The relative positions of these substituents dictate a unique electronic environment for each proton and carbon atom, leading to a distinct spectroscopic fingerprint. The structural analysis and confirmation of such molecules are critically dependent on the synergistic use of NMR, IR, and MS techniques.

The following sections will detail the predicted spectroscopic features for this compound. This predictive approach is a cornerstone of modern chemical analysis, allowing researchers to anticipate spectral outcomes and to confidently interpret experimental data when it is acquired.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene ring, in addition to a signal for the phenolic proton. The predicted chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~ 6.9 - 7.1 | Triplet (t) or dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| OH | ~ 5.0 - 6.0 | Singlet (broad) | - |

Interpretation of the Predicted ¹H NMR Spectrum

-

Chemical Shifts : The aromatic protons are expected to be deshielded and appear in the typical aromatic region of the spectrum. The exact positions are influenced by the cumulative effects of the substituents. For comparison, the aromatic protons of 3-bromophenol appear between 6.7 and 7.1 ppm.[3] The additional chlorine atom in this compound is expected to further deshield the neighboring protons.

-

Splitting Patterns : The coupling between adjacent protons gives rise to the predicted multiplicities. H-5 is expected to appear as a triplet (or a doublet of doublets with similar coupling constants) due to its coupling with both H-4 and H-6. H-4 and H-6 will each appear as a doublet of doublets due to ortho and meta coupling, respectively.

-

Phenolic Proton : The hydroxyl proton signal is typically broad due to hydrogen bonding and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data

Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~ 150 - 155 |

| C-2 (C-Cl) | ~ 120 - 125 |

| C-3 (C-Br) | ~ 110 - 115 |

| C-4 | ~ 130 - 135 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 125 - 130 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

C-1 (C-OH) : The carbon atom attached to the hydroxyl group is expected to be the most deshielded and appear at the lowest field (highest ppm value).

-

C-2 (C-Cl) and C-3 (C-Br) : The carbons bonded to the halogens will also be significantly deshielded. The carbon attached to bromine (C-3) is expected to be at a slightly higher field (lower ppm) compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". For comparison, in 3-chlorophenol, the carbon bearing the chlorine appears around 135 ppm, and in 3-bromophenol, the carbon with bromine is at approximately 123 ppm.

-

C-4, C-5, C-6 : These carbons will have chemical shifts in the typical aromatic region, with their exact values determined by their position relative to the three substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Data Acquisition : Acquire the spectrum on a 100 MHz or higher ¹³C frequency spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Processing and Analysis : Process the data similarly to ¹H NMR to obtain the final spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (phenol) | 1200 - 1260 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch : A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the hydroxyl group in phenols, with the broadening due to hydrogen bonding.

-

Aromatic C-H and C=C Stretches : Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. The absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretch : A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the phenolic group.

-

C-Halogen Stretches : The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 850 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.

-

Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₄BrClO.[1]

| Ion | m/z (relative to most abundant isotope) | Comments |

| [M]⁺ | 206, 208, 210 | Molecular ion peak cluster. The characteristic isotopic pattern of Br (⁷⁹Br:⁸¹Br ≈ 1:1) and Cl (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex pattern. |

| [M-H]⁺ | 205, 207, 209 | Loss of a hydrogen radical. |

| [M-OH]⁺ | 189, 191, 193 | Loss of a hydroxyl radical. |

| [M-Cl]⁺ | 171, 173 | Loss of a chlorine radical. |

| [M-Br]⁺ | 127, 129 | Loss of a bromine radical. |

| [M-CO]⁺ | 178, 180, 182 | Loss of carbon monoxide. |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak : The most critical information is the molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed. The most abundant peak in this cluster will likely be at m/z 208 (for ¹²C₆¹H₄⁸¹Br³⁵Cl¹⁶O). The relative intensities of the M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.

-

Fragmentation Pattern : The fragmentation of halogenated phenols is complex. Common fragmentation pathways include the loss of a halogen radical (Cl or Br), the loss of a hydroxyl radical, and the elimination of carbon monoxide (CO) from the phenol ring. The stability of the resulting fragments will determine the intensity of these peaks.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Ionize the sample using a technique such as Electron Ionization (EI).

-

Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis : Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with structurally similar molecules, we have established a detailed and reliable set of expected data. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this compound, providing a solid foundation for the interpretation of future experimental results.

References

An In-depth Technical Guide to the Biological Activity of Brominated Chlorophenols

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Halogenated phenols represent a broad class of compounds with significant industrial and pharmacological relevance. While the biological activities of bromophenols and chlorophenols have been studied independently, the specific class of brominated chlorophenols remains a largely unexplored frontier. This guide provides a comprehensive overview of the known biological activities of brominated and chlorinated phenols as distinct classes, drawing upon this established knowledge to build a scientifically-grounded perspective on the potential bioactivities of mixed-halogenated brominated chlorophenols. We will delve into structure-activity relationships, potential mechanisms of action, and propose experimental workflows for the synthesis and screening of this promising, yet under-investigated, class of compounds.

Part 1: The Chemical Landscape of Halogenated Phenols

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are pivotal structural motifs in a vast array of biologically active molecules, both natural and synthetic. The addition of halogens—such as bromine and chlorine—to the phenolic ring dramatically alters the compound's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can profoundly influence the compound's biological activity, metabolic stability, and toxicological profile.

The presence of bromine, for instance, is known to increase lipophilicity, which can enhance membrane permeability and lead to improved antimicrobial and anticancer activities compared to non-brominated counterparts[1]. Chlorine substitution also modulates bioactivity, with the degree and position of chlorination influencing toxicity and biological effects[2]. This guide will first explore the distinct worlds of bromophenols and chlorophenols before converging on the potential of their hybrid structures.

Part 2: Bromophenols: Nature's Bioactive Arsenal

Naturally occurring bromophenols are predominantly found in marine environments, particularly in red algae of the Rhodomelaceae family[1]. These compounds are secondary metabolites, and their diverse biological activities have made them a focal point for drug discovery.

Key Biological Activities of Bromophenols

Bromophenols exhibit a wide spectrum of biological effects, which are summarized in the table below.

| Biological Activity | Key Findings & Examples | References |

| Antimicrobial | Many bromophenols show potent activity against both Gram-positive and Gram-negative bacteria. The degree of bromination often correlates with increased antimicrobial efficacy. For example, some highly brominated derivatives from the red alga Rhodomela confervoides have shown significant antibacterial action. | [3] |

| Anticancer | Certain bromophenols have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. | [4] |

| Antioxidant | The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, which can scavenge free radicals and protect against oxidative stress. | [4] |

| Anti-diabetic | Some bromophenols act as inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting their potential in managing diabetes. | [3] |

| Antiviral | A number of bromophenols have been reported to exhibit activity against various viruses. | [3] |

Mechanism of Action: A Glimpse into Bromophenol Bioactivity

The precise mechanisms of action for many bromophenols are still under investigation, but some key pathways have been elucidated. For instance, their antioxidant activity is often linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

References

Navigating the Solubility Landscape of 3-Bromo-2-chlorophenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-2-chlorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document leverages fundamental principles of physical organic chemistry and available data for structurally analogous compounds to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to precisely determine solubility, ensuring the generation of reliable and reproducible data critical for process development, formulation, and quality control.

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of chemical process development. It dictates the choice of solvents for reactions, dictates purification strategies such as crystallization, and is a critical parameter in formulation science. A thorough understanding of a compound's solubility behavior is, therefore, not merely academic but a fundamental prerequisite for efficient, scalable, and robust chemical manufacturing. This compound, with its dihalogenated phenolic structure, presents a unique set of physicochemical properties that govern its interactions with various solvent environments. This guide aims to provide researchers, scientists, and drug development professionals with the theoretical framework and practical tools to navigate the solubility landscape of this important molecule.

Physicochemical Properties of this compound: A Predictive Framework

To understand the solubility of this compound, we must first examine its intrinsic molecular properties. These characteristics provide the basis for predicting its behavior in different solvent systems, guided by the venerable principle of "like dissolves like."

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClO | [3] |

| Molecular Weight | 207.45 g/mol | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Predicted XLogP3 | 2.9 | [3] |

The molecule possesses a phenolic hydroxyl group, making it capable of acting as both a hydrogen bond donor and acceptor.[3] This feature suggests potential solubility in protic and polar aprotic solvents. However, the presence of a bulky bromine atom and a chlorine atom on the aromatic ring contributes to a significant non-polar character, as indicated by the predicted XLogP3 value of 2.9.[3] This value, a measure of lipophilicity, suggests a preference for less polar environments over highly aqueous media. The interplay between the polar hydroxyl group and the non-polar halogenated aromatic ring is the primary determinant of its solubility profile.

Predicted Solubility of this compound in Common Organic Solvents

Based on the physicochemical properties of this compound and qualitative solubility data for structurally similar compounds like dichlorophenols and dibromophenols, we can predict its solubility across a spectrum of organic solvents. Structurally related compounds such as 2,4-dichlorophenol and various dibromophenols exhibit good solubility in polar aprotic and some polar protic solvents. For instance, 2,4-dichlorophenol is soluble in ethanol, benzene, chloroform, and ethyl ether.[4] Similarly, 2,4-dibromophenol is reported to be very soluble in ethanol, ether, and benzene.

Table 2: Predicted Solubility of this compound and Supporting Data from Analogous Compounds

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analog Data |

| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with the solvent. 2,4-Dichlorophenol is highly soluble (10 g/100 mL).[5] |

| Ethanol | High | Similar to methanol, hydrogen bonding is favorable. 2,4-Dichlorophenol is soluble (5 g/100 mL). | |

| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor. Dichlorophenols are generally soluble in acetone. |

| Acetonitrile | Moderate | Less polar than acetone, but still capable of dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. | |

| Ethers | Diethyl Ether | High | The ether oxygen can act as a hydrogen bond acceptor. 2,4-Dibromophenol is very soluble in ether. |

| Tetrahydrofuran (THF) | High | Cyclic ether with good solvating properties for moderately polar compounds. | |

| Halogenated | Dichloromethane (DCM) | High | The molecule's own halogen atoms will have favorable dipole-dipole interactions with the chlorinated solvent. |

| Chloroform | High | Similar to DCM. 2,4-Dichlorophenol is soluble in chloroform.[4] | |

| Aromatic | Toluene | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. |

| Benzene | Moderate to High | Similar to toluene. 2,4-Dichlorophenol and 2,4-dibromophenol are soluble in benzene.[4] | |

| Non-polar | Hexane | Low | The significant polarity of the hydroxyl group will limit solubility in highly non-polar aliphatic solvents. |

| Heptane | Low | Similar to hexane. | |

| Aqueous | Water | Very Low | The high lipophilicity (XLogP3 = 2.9) and the presence of two halogens on the aromatic ring significantly reduce water solubility. The water solubility of 2,4-dichlorophenol is low (0.45 g/100 mL).[6] |

Experimental Determination of Solubility: A Practical Guide

While predictions offer valuable guidance, empirical determination remains the gold standard. The following sections provide detailed protocols for accurately measuring the solubility of this compound.

The Equilibrium Solubility (Shake-Flask) Method

This is the most common and reliable method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Analysis: Prepare a series of dilutions of the filtered saturated solution. Analyze these solutions using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or g/100 mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) for Solubility

For rapid, semi-quantitative assessment in multiple solvents, a miniaturized HTS approach can be employed.

Objective: To quickly estimate the approximate solubility of this compound across a panel of solvents.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Plate Preparation: In a 96-well microplate, dispense a small, fixed amount of the stock solution into each well and evaporate the solvent to leave a thin film of the compound.

-

Solvent Addition: Add the panel of selected organic solvents to the wells.

-

Incubation: Seal the plate and shake for 2-24 hours at a controlled temperature.

-

Analysis: Measure the concentration of the dissolved compound directly via UV-Vis absorbance if the solvent does not interfere, or by taking aliquots for HPLC analysis.

Caption: High-Throughput Screening (HTS) Workflow for Solubility Estimation.

Safety and Handling Considerations

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

References

- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenol CAS#: 120-83-2 [m.chemicalbook.com]

- 6. scent.vn [scent.vn]

An In-depth Technical Guide to the Electron Density Distribution in 3-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed examination of the electron density distribution in 3-Bromo-2-chlorophenol, a key intermediate in pharmaceutical synthesis. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This document moves beyond a simple recitation of facts to provide a cohesive narrative grounded in the principles of physical organic chemistry and computational analysis, offering insights into the "why" behind the observed and predicted properties of this important chemical entity.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound (C₆H₄BrClO) is a halogenated phenol that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] It serves as a critical building block in the synthesis of a variety of therapeutic agents, including innovative PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for the treatment of schizophrenia.[5][6] The precise arrangement of the bromo, chloro, and hydroxyl substituents on the phenolic ring dictates its chemical behavior, making a thorough understanding of its electron density distribution a prerequisite for its efficient and strategic use in the synthesis of complex drug molecules.[7] The electron-deficient nature of its aromatic ring, for instance, allows for a range of electrophilic substitution reactions, a key feature for intricate chemical syntheses.[7]

The interplay of inductive and resonance effects of the substituents creates a unique electronic environment that governs the molecule's reactivity, acidity, and intermolecular interactions. This guide will delve into a theoretical and computational exploration of this environment, providing a predictive framework for its chemical behavior.

Theoretical Framework: Unraveling the Electronic Influences of Substituents

The electron density distribution in this compound is primarily dictated by the cumulative effects of its three substituents: the hydroxyl (-OH) group, the chlorine atom (-Cl), and the bromine atom (-Br). These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effects: Both chlorine and bromine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring, pulling electron density away from the carbon atoms to which they are attached. This effect generally deactivates the ring towards electrophilic attack. The hydroxyl group also has an electron-withdrawing inductive effect, albeit weaker than the halogens.

-

Resonance Effects: The hydroxyl group possesses lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions relative to the hydroxyl group, thereby activating these positions towards electrophilic substitution. The halogen atoms also have lone pairs that can participate in resonance, but their +R effect is significantly weaker than their -I effect.

The net effect on the electron density at any given position on the ring is a balance of these competing influences. In this compound, the hydroxyl group is at position 1, the chlorine at position 2, and the bromine at position 3. This specific arrangement leads to a complex and non-uniform distribution of electron density across the aromatic ring.

References

The Synthesis of 3-Bromo-2-chlorophenol: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Strategies and Methodologies

Abstract

3-Bromo-2-chlorophenol is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its unique substitution pattern on the phenolic ring makes it a valuable building block for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, delving into the historical context of its synthesis through an examination of related halogenated phenols. We will explore the chemical principles, step-by-step methodologies, and the inherent challenges of the two primary synthetic strategies: electrophilic bromination of 2-chlorophenol and the Sandmeyer reaction of a corresponding aminophenol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₄BrClO, is a dihalogenated phenol that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility primarily lies in its role as a versatile intermediate for the synthesis of complex organic molecules. Notably, it is a crucial component in the preparation of innovative therapeutic agents, including PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for the treatment of neurological disorders.[5][6] The strategic placement of the bromine and chlorine atoms on the phenol ring provides multiple reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 863870-87-5, 66024-94-0[1][3] |

| Molecular Formula | C₆H₄BrClO[1] |

| Molecular Weight | 207.45 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58-62 °C |

| Boiling Point | 235.5 °C (predicted) |

Historical Perspective and Evolution of Synthetic Strategies

The choice between these two routes is often dictated by the desired regioselectivity and the availability of starting materials. Early methods for the synthesis of halophenols often relied on direct halogenation, which, while straightforward, frequently resulted in mixtures of isomers that were difficult to separate.[8] The advent of more controlled synthetic methods, such as the Sandmeyer reaction, provided a more elegant solution for accessing specific isomers with high purity.[1][4]

Synthetic Methodologies in Detail

Route 1: Electrophilic Bromination of 2-Chlorophenol

The direct bromination of 2-chlorophenol presents a conceptually simple approach to this compound. The hydroxyl (-OH) and chloro (-Cl) substituents are both ortho-, para-directing groups in electrophilic aromatic substitution.[9][10] However, the hydroxyl group is a much stronger activating group than the chloro group. This directing effect would primarily favor bromination at the positions ortho and para to the hydroxyl group, namely the 4- and 6-positions. Bromination at the 3-position is sterically and electronically less favored, making this a challenging route for selective synthesis.

Causality Behind Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is the most common brominating agent. N-Bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions.

-

Solvent: The choice of solvent can influence the reactivity and selectivity of the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used to minimize the formation of by-products.[11]

-

Catalyst: While phenols are activated rings and can often be halogenated without a catalyst, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be employed to enhance the electrophilicity of bromine.[9] However, this can also lead to over-halogenation and the formation of undesired isomers.

Experimental Protocol (Hypothetical):

-

Dissolve 2-chlorophenol (1 equivalent) in a suitable inert solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of 2-chlorophenol.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer from other brominated products.

Trustworthiness and Self-Validation:

The primary challenge of this route is the lack of regioselectivity. The formation of a mixture of isomers, including 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, is highly probable.[11] Extensive purification would be necessary to isolate the desired product, leading to a lower overall yield. The identity and purity of the final product must be rigorously confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Diagram of Electrophilic Bromination Pathway:

Caption: Plausible pathways in the electrophilic bromination of 2-chlorophenol.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction offers a more controlled and regioselective approach to the synthesis of this compound.[1][4][12][13] This multi-step synthesis involves the conversion of an amino group on the aromatic ring into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. The starting material for this route would be 3-amino-2-chlorophenol or 2-chloro-3-aminophenol.

Causality Behind Experimental Choices:

-

Starting Material: The choice of starting material, either 3-amino-2-chlorophenol or 2-chloro-3-aminophenol, dictates the final substitution pattern. The synthesis of this starting material is a critical preceding step.

-

Diazotization: The conversion of the amino group to a diazonium salt is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr).[14] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide ion.[4]

Experimental Protocol (Hypothetical, starting from 3-amino-2-chlorophenol):

-

Diazotization:

-

Dissolve 3-amino-2-chlorophenol (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.

-

After the initial effervescence of nitrogen gas subsides, warm the reaction mixture gently to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water, a dilute sodium hydroxide solution to remove any unreacted starting material, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Trustworthiness and Self-Validation:

The Sandmeyer reaction is a highly reliable method for introducing a bromine atom at a specific position on an aromatic ring. The regioselectivity is controlled by the position of the amino group in the starting material. The progress of the reaction can be monitored by the evolution of nitrogen gas. The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Diagram of Sandmeyer Reaction Pathway:

Caption: The two-stage process of the Sandmeyer reaction for synthesizing this compound.

Conclusion and Future Outlook

The synthesis of this compound, a valuable intermediate in the chemical industry, can be approached through two primary routes: electrophilic bromination of 2-chlorophenol and the Sandmeyer reaction of an appropriate aminophenol. While direct bromination is simpler in concept, it suffers from a lack of regioselectivity, making the Sandmeyer reaction the more practical and reliable method for obtaining the desired isomer in high purity.

Future research in this area may focus on the development of more efficient and environmentally benign synthetic methods. This could include the use of novel catalysts for regioselective bromination or the development of greener Sandmeyer reaction protocols that minimize the use of hazardous reagents. As the demand for complex pharmaceutical and agrochemical compounds continues to grow, the importance of robust and scalable syntheses for key intermediates like this compound will undoubtedly increase.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. WO2015177093A1 - Process for making 2,5-dihalogenated phenol - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. History of OrgSyn [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

Introduction: The Significance of 3-Bromo-2-chlorophenol

An In-Depth Technical Guide to the Thermochemical Landscape of 3-Bromo-2-chlorophenol

This guide provides a comprehensive technical overview of the thermochemical data for this compound. Recognizing the sparse direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to determine these critical parameters. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge to either obtain or reliably estimate the thermochemical properties essential for process development, safety analysis, and molecular modeling.

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its utility has been noted in the development of advanced pharmaceutical agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors for D2 and DAT receptors, which are relevant for treating schizophrenia.[1] The thermochemical properties of such intermediates are paramount. Data such as enthalpy of formation, heat capacity, and entropy are critical for reaction modeling, process scale-up, and ensuring thermal safety. A thorough understanding of these parameters allows for the prediction of reaction energetics, optimization of conditions, and prevention of thermal runaway events, which are crucial considerations in drug development and manufacturing.

Compound Identification and Physicochemical Properties

A precise identification of the compound is the first step in any rigorous scientific investigation. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 66024-94-0, 863870-87-5 | [2] |

| Molecular Formula | C₆H₄BrClO | [2] |

| Molecular Weight | 207.45 g/mol | [2] |

| Melting Point | 60 °C | [3] |

| Boiling Point (Predicted) | 246.1 ± 20.0 °C | [3] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.53 ± 0.10 | [3] |

GHS Hazard and Safety Information

Handling this compound requires adherence to strict safety protocols due to its hazardous nature. The Globally Harmonized System (GHS) classification provides a universally understood framework for its potential risks.

-

GHS Pictogram: Irritant

-

Signal Word: Warning

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Experimental Determination of Core Thermochemical Data

Direct experimental measurement remains the gold standard for thermochemical data. For halogenated organic compounds like this compound, specialized techniques are required to ensure accuracy and handle the corrosive byproducts of combustion.

Enthalpy of Formation via Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°). For halogenated compounds, this necessitates the use of a rotating-bomb calorimeter.

Causality Behind Experimental Choices: A static bomb calorimeter is insufficient for halogenated compounds because the combustion products (e.g., HCl, HBr, and oxy-acids) would not be uniformly distributed in the final aqueous solution, leading to inaccurate results. The rotation of the bomb after combustion ensures that all gaseous products dissolve completely in a reducing solution (often arsenious oxide or hydrazine dihydrochloride) placed inside the bomb, leading to a well-defined final state that can be accurately analyzed. This self-validating system ensures that the complex mixture of acidic gases is quantitatively captured, which is critical for correcting the measured energy of combustion.[4][5]

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A pellet of this compound (typically 0.8-1.2 g) is accurately weighed.

-

Bomb Setup: A measured volume of a reducing solution (e.g., arsenious oxide solution) is placed in the bottom of the bomb. The sample pellet is placed in a crucible (e.g., platinum), and a fuse wire is attached to the electrodes, making contact with the sample.

-

Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a precisely measured mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed to quantify the amounts of nitric acid, hydrochloric acid, and hydrobromic acid formed. The unburned fuse wire is also measured.

-

Calculation: The gross heat evolved (Qtotal) is calculated from ΔT and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are then applied for the heat of formation of acids and the combustion of the fuse wire to determine the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°) and subsequently used to calculate the standard enthalpy of formation (ΔfH°).

Workflow for Enthalpy of Formation Determination

Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.

Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from solid to gas. It is a key parameter for deriving the gas-phase enthalpy of formation from the solid-phase value. Calvet-type microcalorimeters are exceptionally suited for this measurement due to their high sensitivity.[6]

Causality Behind Experimental Choices: The "drop method" in a Calvet microcalorimeter provides a two-for-one data acquisition.[6] The initial endothermic peak upon dropping the room-temperature sample into the heated calorimeter allows for the determination of the heat capacity. The subsequent isothermal sublimation provides a direct and highly accurate measurement of the enthalpy of sublimation. This technique requires only milligram quantities of the sample, a significant advantage when dealing with valuable or newly synthesized materials.

Experimental Protocol: Drop-Sublimation Calorimetry

-

Sample Preparation: A small amount of crystalline this compound (1-5 mg) is loaded into a sample cell.

-

Calorimeter Setup: The Calvet microcalorimeter is set to a constant temperature (T) at which the sample has a measurable vapor pressure.

-

Drop Measurement: The sample cell, initially at room temperature (298.15 K), is dropped into the pre-heated measurement element of the calorimeter. The heat flow required to bring the sample to temperature T is recorded.

-

Sublimation Measurement: Once thermal equilibrium is reached, the sample cell is evacuated. The heat flow associated with the isothermal sublimation of the entire sample is measured until the signal returns to the baseline.

-

Calibration: An electrical calibration is performed by dissipating a known amount of heat inside the cell via the Joule effect to determine the calorimeter's calibration constant.

-

Calculation: The enthalpy of sublimation at temperature T is calculated from the integrated area of the sublimation peak and the calibration constant. The value is then adjusted to the standard reference temperature of 298.15 K using heat capacity data.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for estimating thermochemical properties.[7]

Causality Behind Method Choices: DFT methods, such as B3LYP, provide a good balance between computational cost and accuracy for organic molecules.[8] The choice of basis set, like 6-311++G(2df,2p), is crucial for accurately describing the electronic structure, especially for molecules containing heavy atoms and lone pairs.[7] To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the types of chemical bonds on both the reactant and product sides are conserved. This systematic approach allows for significant cancellation of errors in the DFT calculations, leading to more reliable results that can often approach experimental accuracy.

Computational Workflow: DFT for Enthalpy of Formation

-

Structure Optimization: The 3D molecular structure of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set. A frequency calculation is then performed to confirm the structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For example: this compound + benzene → bromobenzene + chlorobenzene + phenol

-

Component Calculation: The same optimization and frequency calculations are performed for all other molecules in the isodesmic reaction (benzene, bromobenzene, chlorobenzene, phenol).

-

Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the total electronic energies and thermal corrections of all reactants and products.

-

Enthalpy of Formation Calculation: The unknown enthalpy of formation of this compound is derived using the calculated ΔrH° and the known, experimentally determined standard enthalpies of formation for the other species in the reaction.

Workflow for Computational Thermochemistry

Caption: Workflow for calculating ΔfH° using DFT and an isodesmic reaction.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scilit.com [scilit.com]

- 5. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 6. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3-Bromo-2-chlorophenol Derivatives: Synthesis, Analysis, and Intermolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract